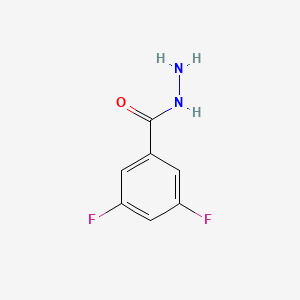

3,5-Difluorobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVVBJWZTNZTBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20371709 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244022-63-7 | |

| Record name | 3,5-difluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20371709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 244022-63-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,5-Difluorobenzohydrazide synthesis from methyl 3,5-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3,5-difluorobenzohydrazide from methyl 3,5-difluorobenzoate. It includes detailed experimental protocols, key quantitative data, and visualizations of the synthetic pathway and a relevant biological signaling pathway to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as antimicrobial and anticancer agents. Notably, benzohydrazide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology. This guide details the efficient synthesis of the core this compound scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Density (g/mL) |

| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | 172.13[1] | 23-27[1] | 1.265 (at 25°C)[1] |

| This compound | C₇H₆F₂N₂O | 172.13 | 121-123 | Not readily available |

Synthesis Protocol: Hydrazinolysis of Methyl 3,5-difluorobenzoate

The synthesis of this compound is readily achieved through the hydrazinolysis of methyl 3,5-difluorobenzoate. This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester with hydrazine.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Procedure

This protocol is based on established methods for hydrazide synthesis.

Materials:

-

Methyl 3,5-difluorobenzoate

-

Hydrazine hydrate (80% solution in water is commonly used)

-

Methanol or Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 3,5-difluorobenzoate in a suitable amount of methanol or ethanol.

-

Addition of Hydrazine: To the stirred solution, add a 1.2 to 1.5 molar equivalent of hydrazine hydrate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Purification: Collect the crystalline this compound by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (the same solvent used for the reaction) to remove any residual impurities.

-

Drying: Dry the purified product under vacuum to obtain a white crystalline solid.

Expected Yield

The typical yield for this reaction ranges from 75% to 85%, depending on the specific reaction conditions and purification efficiency.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ ~9.8 (s, 1H, -NH), δ ~7.5-7.3 (m, 3H, Ar-H), δ ~4.5 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), δ ~162 (d, J=245 Hz, C-F), δ ~138 (t, J=10 Hz, C-C=O), δ ~110 (m, C-H), δ ~108 (t, J=25 Hz, C-H) |

| Mass Spec (ESI-MS) | m/z 173.05 [M+H]⁺ |

Note: Predicted NMR chemical shifts are based on the analysis of similarly substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Biological Context: EGFR Signaling Pathway

Derivatives of this compound have been explored as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Overactivation of this pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. The diagram below provides a simplified overview of the EGFR signaling cascade, a key target for anticancer drug development.

Caption: Simplified EGFR signaling pathway and the potential point of inhibition.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 3,5-Difluorobenzohydrazide

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of 3,5-difluorobenzohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the precise molecular geometry, experimental procedures for its synthesis and crystallization, and a workflow for its characterization.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, and by extension, its biological activity. This guide presents a detailed examination of the crystal structure of this compound, a fluorinated aromatic hydrazide with potential applications in medicinal chemistry. The crystallographic data, obtained from single-crystal X-ray diffraction, provides a foundational understanding of its molecular conformation and intermolecular interactions.

Crystallographic Data Summary

The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. This data provides a quantitative description of the unit cell and the overall crystal packing.

| Parameter | Value |

| Chemical Formula | C₇H₆F₂N₂O |

| Formula Weight | 172.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.353 (2) |

| b (Å) | 5.0180 (10) |

| c (Å) | 17.155 (4) |

| β (°) | 98.68 (3) |

| Volume (ų) | 710.8 (3) |

| Z | 4 |

| Density (calculated) (Mg m⁻³) | 1.609 |

| Absorption coefficient (μ) (mm⁻¹) | 0.14 |

| F(000) | 352 |

Molecular Geometry

The molecular structure of this compound is characterized by a planar benzoyl group and a hydrazide moiety. The fluorine atoms are situated at the meta-positions of the benzene ring. The key bond lengths and angles are presented in the following tables, offering a detailed insight into the molecule's internal geometry.

Selected Bond Lengths (Å)

| Bond | Length (Å) |

| F1 - C3 | 1.348 (2) |

| F2 - C5 | 1.352 (2) |

| O1 - C7 | 1.236 (2) |

| N1 - N2 | 1.411 (2) |

| N1 - C7 | 1.334 (2) |

| C1 - C7 | 1.493 (2) |

Selected Bond Angles (°)

| Atoms | Angle (°) |

| C2 - C3 - F1 | 118.44 (15) |

| C4 - C5 - F2 | 118.51 (15) |

| O1 - C7 - N1 | 122.95 (15) |

| O1 - C7 - C1 | 120.33 (15) |

| N1 - C7 - C1 | 116.71 (14) |

| C7 - N1 - N2 | 120.44 (13) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a 3,5-difluorobenzoyl derivative, such as methyl 3,5-difluorobenzoate, with hydrazine hydrate.

Materials:

-

Methyl 3,5-difluorobenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3,5-difluorobenzoate in ethanol.

-

To this solution, add an excess of hydrazine hydrate.

-

Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution as a white solid.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Dry the purified product under vacuum.

Crystallization for Single-Crystal X-ray Diffraction

High-quality single crystals suitable for X-ray diffraction can be obtained by slow evaporation from a suitable solvent.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

-

Small beaker or vial

-

Parafilm or other loose covering

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol in a small beaker or vial.

-

Cover the opening of the container with parafilm, pierced with a few small holes to allow for slow evaporation of the solvent.

-

Place the container in a location free from vibrations and temperature fluctuations.

-

Allow the solvent to evaporate slowly over several days.

-

As the solvent evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Once suitable crystals have formed, carefully remove them from the mother liquor for analysis.

Workflow and Characterization

The overall process for the synthesis and structural characterization of this compound is outlined in the following workflow diagram.

Caption: Workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational resource for researchers working with this compound. The detailed crystallographic data and experimental protocols will aid in further studies and the rational design of new molecules with potential therapeutic applications.

Spectroscopic Profile of 3,5-Difluorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 3,5-Difluorobenzohydrazide. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the methodologies for obtaining such data.

Core Spectroscopic Data

Disclaimer: The ¹H NMR, ¹³C NMR, and IR spectral data presented in this section are predicted values based on established spectroscopic principles and data from analogous compounds. Experimental verification is recommended for precise characterization.

Mass Spectrometry (MS)

The high-resolution mass spectrometry data provides the exact mass of the molecule, confirming its elemental composition.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₆F₂N₂O | [1][2] |

| Exact Mass | 172.04481914 Da | [2] |

| Molecular Weight | 172.13 g/mol | [1][2] |

| Predicted M+H⁺ | 173.0526 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show signals corresponding to the aromatic protons and the hydrazide group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 | Singlet (broad) | 1H | -C(O)NH- |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic CH |

| ~4.6 | Singlet (broad) | 2H | -NH₂ |

¹³C NMR (Predicted)

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbon and the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic splitting.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~163 (dd) | C-F |

| ~138 (t) | C-C(O) |

| ~110 (m) | C-H (ortho to C=O) |

| ~112 (t) | C-H (para to C=O) |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3350 - 3200 | N-H stretch | Amine (-NH₂) and Amide (N-H) |

| 3100 - 3000 | C-H stretch | Aromatic |

| 1680 - 1650 | C=O stretch (Amide I) | Carbonyl |

| 1620 - 1580 | N-H bend | Amine/Amide |

| 1600, 1450 | C=C stretch | Aromatic Ring |

| 1300 - 1100 | C-F stretch | Aryl-Fluoride |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition:

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).[3] The sample is transferred to a standard 5 mm NMR tube.[3]

-

Instrumentation: Spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR Parameters: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans is generally required compared to ¹H NMR. Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Infrared (IR) Spectroscopy

FT-IR Spectrum Acquisition (ATR Method):

-

Sample Preparation: A small amount of the solid sample is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrum Acquisition:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[5] This stock solution is then further diluted to the low µg/mL or ng/mL range with the same solvent.[5]

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The instrument can be a time-of-flight (TOF), quadrupole, or ion trap analyzer.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.[6] The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of the ions is then measured.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. Buy this compound | 244022-63-7 [smolecule.com]

- 2. This compound | C7H6F2N2O | CID 2736924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3,5-Difluorobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3,5-Difluorobenzohydrazide. This fluorinated aromatic hydrazide serves as a valuable building block in medicinal chemistry and drug discovery, primarily due to the unique properties conferred by its difluorinated phenyl ring and reactive hydrazide moiety. This document includes detailed experimental protocols, tabulated physical and chemical data, and a discussion of its role as a precursor for compounds targeting critical signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway.

Introduction

This compound (C₇H₆F₂N₂O) is an organic compound featuring a benzohydrazide core structure with two fluorine atoms substituted at the 3 and 5 positions of the benzene ring.[1] The presence of fluorine atoms can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold in the design of novel therapeutic agents.[2] The hydrazide functional group is a versatile handle for further chemical modifications, readily reacting with aldehydes and ketones to form hydrazones, and undergoing acylation to produce a diverse range of derivatives.[2] These derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases. This guide aims to provide a detailed resource for researchers working with or considering the use of this compound in their research and development endeavors.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂N₂O | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 244022-63-7 | [1] |

| Exact Mass | 172.04481914 Da | [1] |

| Monoisotopic Mass | 172.04481914 Da | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

Experimentally Determined and Predicted Properties

| Property | Value | Source |

| Melting Point | 168-170 °C | Vendor Data |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol. Solubility in other common solvents like water, ethanol, DMSO, and acetone is not readily available in the literature. | [3] |

| logP (XLogP3-AA) | 0.7 | [1] |

| pKa | Not available | - |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. While full spectral data is not publicly available, the expected characteristics are described below based on the functional groups present in the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region would likely display a complex splitting pattern due to the fluorine-proton coupling. The NH and NH₂ protons of the hydrazide moiety would appear as distinct, exchangeable signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum would exhibit signals for the seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will show characteristic splitting (carbon-fluorine coupling). The carbonyl carbon of the hydrazide group would appear at a downfield chemical shift, typically in the range of 160-170 ppm.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine and amide groups in the 3200-3400 cm⁻¹ region. A strong absorption band for the C=O (amide I) stretching will be present around 1640-1680 cm⁻¹. C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ region, and aromatic C-H and C=C stretching bands will also be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.13 g/mol ). Fragmentation patterns would likely involve the loss of the amino group (NH₂), the hydrazide moiety (N₂H₃), and cleavage of the benzoyl group.

Experimental Protocols

This section provides detailed experimental protocols for the synthesis and purification of this compound, as well as its common reactions.

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of 3,5-difluorobenzoic acid with hydrazine hydrate.[3]

Reaction Scheme:

Synthesis of this compound.

Materials:

-

3,5-Difluorobenzoic acid

-

Hydrazine hydrate (80% solution in water)

-

Methanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-difluorobenzoic acid (1 equivalent) in methanol.

-

To this solution, add hydrazine hydrate (1.2-1.5 equivalents) dropwise with stirring.[3]

-

Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 2-6 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain crude this compound.

Purification by Recrystallization

The crude product can be further purified by recrystallization to obtain a high-purity solid.

Materials:

-

Crude this compound

-

Ethanol (or another suitable solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of ethanol and heat the mixture gently on a hot plate with swirling until the solid dissolves completely. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot filtered to remove the charcoal.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Chemical Reactions

This compound is a versatile intermediate for the synthesis of various derivatives.

Hydrazides readily react with aldehydes and ketones to form hydrazones, a class of compounds with a wide range of biological activities.[2]

General Protocol:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to accelerate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated for a few hours.

-

The resulting hydrazone often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

The hydrazide moiety can be acylated to form N-acylhydrazides, which can also serve as precursors for various heterocyclic compounds.[2]

General Protocol:

-

Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Add a base (e.g., triethylamine or pyridine, 1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Add the acylating agent (e.g., an acyl chloride or anhydride, 1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the acylated product, which may be further purified by chromatography or recrystallization.

Applications in Drug Discovery

The this compound scaffold is of significant interest in drug discovery, particularly in the development of anticancer agents. The incorporation of the difluorophenyl group can enhance the potency and pharmacokinetic properties of drug candidates. Hydrazide and its derivatives, especially hydrazones, have been investigated as inhibitors of various kinases, including those in the PI3K/Akt/mTOR signaling pathway.[4][5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for cancer therapy.[2][6] Several studies have reported the design and synthesis of hydrazide-containing compounds as potent inhibitors of this pathway.[4][8]

The general mechanism of action involves the binding of these inhibitors to the ATP-binding pocket of PI3K or mTOR, thereby blocking their kinase activity and preventing the downstream signaling cascade. This leads to the inhibition of cell growth and the induction of apoptosis in cancer cells.

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of hydrazide-based compounds.

The development of dual PI3K/HDAC (histone deacetylase) inhibitors incorporating a hydrazide moiety represents a promising strategy in cancer therapy, as it can synergistically induce apoptosis in tumor cells.[8] this compound serves as a key starting material for the synthesis of such multi-targeting agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of biologically active molecules. Its unique combination of a difluorinated aromatic ring and a reactive hydrazide functional group makes it a compound of high interest for medicinal chemists and drug discovery scientists. The straightforward synthesis and the potential for diverse chemical modifications, coupled with the demonstrated efficacy of its derivatives as inhibitors of key signaling pathways implicated in cancer, underscore the importance of this compound in the development of novel therapeutics. This guide provides a foundational resource to facilitate further research and application of this compound in the scientific community.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of hydrazide-based pyridazino[4,5- b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. rsc.org [rsc.org]

The Ascendant Therapeutic Potential of 3,5-Difluorobenzohydrazide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3,5-Difluorobenzohydrazide represent a promising class of compounds with a wide spectrum of potential biological activities. This technical guide provides an in-depth overview of their synthesis, and explored biological applications, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key processes to serve as a comprehensive resource for researchers in the field of drug discovery and development. The strategic incorporation of fluorine atoms into the benzohydrazide scaffold is a key design element, often enhancing the metabolic stability and biological efficacy of the resulting molecules.

Introduction

Hydrazide and its derivatives have long been a focal point in medicinal chemistry due to their diverse pharmacological properties. The core N-N bond of the hydrazide moiety serves as a versatile scaffold for the synthesis of a variety of bioactive molecules, including Schiff bases and various heterocyclic compounds. The introduction of fluorine atoms into organic molecules is a well-established strategy in drug design to modulate their physicochemical and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.[1] The 3,5-difluoro substitution pattern on the benzohydrazide core, in particular, offers a unique electronic and steric profile that can influence its interaction with biological targets. This guide explores the multifaceted biological potential of this compound derivatives, drawing from existing literature on analogous compounds to highlight their promise in various therapeutic areas.

Synthesis of this compound Derivatives

The primary route for the synthesis of this compound derivatives, particularly Schiff bases, involves the condensation reaction of this compound with various aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and is often catalyzed by a few drops of acid (e.g., glacial acetic acid).

A general synthetic workflow is depicted below:

Potential Biological Activities

Antimicrobial Activity

Hydrazide derivatives, particularly their Schiff bases, are well-documented for their antimicrobial properties. The mode of action is often attributed to the azomethine group (-C=N-), which is crucial for their biological activity. While specific data for this compound derivatives is limited in the reviewed literature, the general class of fluorinated benzohydrazides has shown promising activity against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity of Analogous Hydrazide Derivatives

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff bases of p-aminophenol | Escherichia coli | 62.5 - 250 | [2][3] |

| Staphylococcus aureus | 62.5 | [2][3] | |

| Candida albicans | 62.5 - 250 | [2][3] | |

| 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Schiff base | Candida albicans | 62.5 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard method for assessing antimicrobial activity.

-

Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a known concentration.

-

Preparation of Bacterial/Fungal Inoculum: Culture the test microorganisms in an appropriate broth medium to a standardized density (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial dilutions of the stock solutions in a 96-well microtiter plate containing broth medium to obtain a range of concentrations.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Observation: Determine the MIC by visually inspecting the wells for turbidity. The well with the lowest concentration of the compound showing no visible growth is the MIC.[2]

Anticancer Activity

The anticancer potential of hydrazone derivatives has been extensively studied. Some fluorinated derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis.

Table 2: In Vitro Anticancer Activity of Analogous Fluorinated Hydrazone Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Fluorinated Aminophenylhydrazines | A549 (Lung Carcinoma) | 0.64 | [6] |

| Hydrazone derivatives | Breast Cancer Cell Lines | as low as 0.0067 | [5] |

| Synthetic β-nitrostyrene derivative | MCF-7 (Breast Cancer) | 0.81 µg/mL | [7] |

| Synthetic β-nitrostyrene derivative | MDA-MB-231 (Breast Cancer) | 1.82 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

Anti-inflammatory Activity

Certain hydrazide derivatives have been reported to possess anti-inflammatory properties. Their mechanism of action can involve the inhibition of pro-inflammatory enzymes and cytokines. For instance, some compounds have been shown to inhibit the production of cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[8]

A potential anti-inflammatory signaling pathway that could be targeted by this compound derivatives is the NF-κB pathway, a key regulator of inflammation.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the this compound derivatives for 1 hour.

-

Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of nitric oxide) using the Griess reagent.

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to LPS-treated control cells.

Enzyme Inhibition

Hydrazide derivatives have been investigated as inhibitors of various enzymes, including tyrosinase and monoamine oxidase. The presence of fluorine atoms can enhance the inhibitory potency of these compounds.

Table 3: Enzyme Inhibitory Activity of Analogous Hydrazide Derivatives

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 3,5-dihydroxybenzoyl-hydrazineylidene analogs | Tyrosinase | 55.39 | [9] |

| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates | Mushroom Tyrosinase | 3.17 | [10] |

Experimental Protocol: Enzyme Inhibition Assay (General)

-

Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

-

Assay Reaction: In a microplate, mix the enzyme, inhibitor (or buffer for control), and incubate for a short period. Initiate the reaction by adding the substrate.

-

Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, depending on the substrate and enzyme.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.

Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies can be performed by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using methods like Lineweaver-Burk plots.[9]

Conclusion and Future Directions

Derivatives of this compound hold considerable promise as a versatile scaffold for the development of new therapeutic agents. While the existing literature on analogous compounds suggests a broad spectrum of biological activities, further focused research on this compound derivatives is warranted. Future studies should aim to:

-

Synthesize a focused library of this compound derivatives, including Schiff bases and other heterocyclic analogs.

-

Conduct comprehensive in vitro and in vivo evaluations to quantify their antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

-

Elucidate the specific molecular mechanisms of action and identify the biological targets of the most potent compounds.

-

Investigate the structure-activity relationships to guide the rational design of more effective and selective derivatives.

The strategic placement of two fluorine atoms on the benzohydrazide core provides a strong foundation for the development of novel drug candidates with potentially enhanced pharmacological profiles. The exploration of this chemical space is a promising avenue for addressing unmet needs in various disease areas.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. (3,5-Difluorophenyl)hydrazine | 134993-88-7 | Benchchem [benchchem.com]

- 6. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, computational studies and enzyme inhibitory kinetics of substituted methyl[2-(4-dimethylamino-benzylidene)-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates as mushroom tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Difluorobenzohydrazide: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzohydrazide is a fluorinated aromatic hydrazide that has emerged as a valuable building block in the field of medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. These characteristics make it an attractive scaffold for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, along with detailed experimental protocols and data to facilitate further research and development in this promising area.

Synthesis of this compound and Its Derivatives

The synthesis of this compound is typically achieved through the reaction of a 3,5-difluorobenzoic acid derivative with hydrazine hydrate. A common and efficient method involves the use of the corresponding ethyl ester as the starting material.

Experimental Protocol: Synthesis of this compound from Ethyl 3,5-Difluorobenzoate

This protocol is adapted from the general synthesis of hydrazides from their corresponding esters.

Materials:

-

Ethyl 3,5-difluorobenzoate

-

Hydrazine hydrate (80% or higher)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a round-bottom flask, dissolve ethyl 3,5-difluorobenzoate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent under reduced pressure.

-

Pour the concentrated solution into cold water to precipitate the crude this compound.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Dry the purified product under vacuum.

Synthesis of Schiff Base Derivatives

This compound can be readily converted into a wide array of Schiff base derivatives by condensation with various aldehydes or ketones.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

Materials:

-

This compound

-

Substituted aldehyde or ketone (1 equivalent)

-

Ethanol or methanol

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol or methanol in a round-bottom flask.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The Schiff base product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.

-

Collect the solid product by filtration, wash with cold solvent, and dry.

-

If necessary, the product can be further purified by recrystallization.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, particularly against Gram-positive bacteria. A key mechanism of action for many benzohydrazide derivatives is the inhibition of the bacterial cell division protein, FtsZ.

Mechanism of Action: Inhibition of FtsZ and Z-Ring Formation

FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins. The Z-ring then constricts, leading to the formation of a septum and ultimately cell division.[1] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.[2]

References

Solubility Profile of 3,5-Difluorobenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Difluorobenzohydrazide in common organic solvents. Understanding the solubility of this compound is crucial for its application in various stages of research and development, including synthesis, purification, formulation, and in vitro/in vivo studies. This document summarizes the available qualitative solubility data, presents a comprehensive experimental protocol for quantitative solubility determination, and includes a visual representation of the experimental workflow.

Core Data Presentation: Solubility of this compound

Precise quantitative solubility data for this compound in a range of common organic solvents is not extensively available in peer-reviewed literature or chemical databases. However, based on the solubility of structurally similar compounds, such as benzohydrazide and other difluorinated aromatic molecules, a qualitative assessment of its expected solubility is presented in Table 1. It is important to note that these are estimations, and experimental verification is highly recommended for any application.

| Solvent | Solvent Type | Expected Solubility | Rationale/Supporting Evidence |

| Ethanol | Polar Protic | Soluble | Benzohydrazide and N'-phenylbenzohydrazide show good solubility in ethanol.[1][2] |

| Methanol | Polar Protic | Soluble | N'-phenylbenzohydrazide is reported to be soluble in methanol.[1] Benzohydrazide solubility has been studied in methanol-water mixtures.[2] |

| Acetone | Polar Aprotic | Soluble | 1,3-Difluorobenzene and N'-phenylbenzohydrazide exhibit solubility in acetone.[1][3] |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | General solubility trends for polar organic compounds suggest moderate solubility. |

| Dichloromethane | Halogenated | Moderately Soluble | 3,5-Dichlorobenzoic acid shows improved solubility in dichloromethane.[4] |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is a powerful, universal organic solvent known to dissolve a wide range of compounds.[5][6] |

Table 1: Qualitative Solubility Profile of this compound in Common Organic Solvents.

Experimental Protocols: Determining Solubility

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is essential. The following section details a widely accepted method for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, methanol, acetone, etc.)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials or flasks with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any remaining undissolved microcrystals.

-

-

Determination of Solute Mass:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the dissolved solute by the volume of the aliquot of the saturated solution taken.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

In-depth Technical Guide: Thermal Stability and Decomposition of 3,5-Difluorobenzohydrazide

Disclaimer: As of December 2025, a thorough review of published scientific literature did not yield specific experimental data on the thermal stability and decomposition of 3,5-Difluorobenzohydrazide. Consequently, this document provides a detailed, albeit hypothetical, technical guide based on established principles of thermal analysis and the known chemistry of analogous compounds. The quantitative data and decomposition pathways presented herein are illustrative and should be validated by empirical investigation.

Introduction

This compound is a fluorinated aromatic hydrazide derivative. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to significantly influence its chemical and physical properties, including its thermal stability. Understanding the thermal behavior of such compounds is critical for researchers, scientists, and drug development professionals, as it informs safe handling, storage, and processing conditions, and provides insights into potential degradation pathways.

This guide outlines the standard experimental protocols for characterizing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It further proposes a plausible decomposition mechanism based on the fundamental chemistry of benzohydrazides and the influence of fluorine substitution.

Hypothetical Thermal Analysis Data

The following tables summarize the expected, yet hypothetical, quantitative data from the thermal analysis of this compound. These values are based on typical ranges for similar organic molecules and are intended for illustrative purposes.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Hypothetical Value | Unit | Description |

| Onset of Melting | 155 - 160 | °C | The temperature at which the melting process begins. |

| Peak Melting Temperature | 162 | °C | The temperature at which the maximum rate of melting occurs, corresponding to the peak of the endotherm. |

| Enthalpy of Fusion (ΔHfus) | 120 - 140 | J/g | The amount of energy required to melt the sample. |

| Onset of Decomposition | 220 - 230 | °C | The temperature at which the decomposition process initiates, marked by an exothermic deviation. |

| Peak Decomposition Temp. | 245 | °C | The temperature of maximum decomposition rate. |

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Plausible Lost Fragment(s) |

| Stage 1 | 220 - 280 | ~18% | N₂H₂ (Diazene) or N₂ + H₂ |

| Stage 2 | 280 - 400 | ~45% | C₆H₃F₂ (Difluorobenzene) and other small gaseous fragments. |

| Final Residue at 600°C | > 400 | ~37% | Carbonaceous residue |

Experimental Protocols

The following are detailed methodologies for conducting the thermal analysis of this compound.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature of the sample.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

An accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased from ambient (e.g., 25 °C) to a final temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

The analysis is performed under an inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min to prevent oxidative decomposition.

-

The heat flow to the sample is measured as a function of temperature and plotted. Endothermic events (like melting) and exothermic events (like decomposition) are recorded.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating thermal stability and decomposition stages.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

An accurately weighed sample of this compound (typically 5-10 mg) is placed in an open ceramic or platinum pan.

-

The pan is placed onto the TGA's sensitive microbalance within the furnace.

-

The furnace is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a controlled, linear heating rate (e.g., 10 °C/min).

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min.

-

The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process.

Caption: Workflow for Thermal Analysis of this compound.

Proposed Decomposition Pathway

Based on the known decomposition of hydrazides, a plausible thermal decomposition pathway for this compound likely involves the initial cleavage of the N-N bond, which is generally the weakest bond in the hydrazide moiety. The presence of electron-withdrawing fluorine atoms may influence the subsequent fragmentation of the aromatic ring.

Caption: Proposed Decomposition Pathway for this compound.

Conclusion

While specific experimental data for this compound is not currently available in the literature, this guide provides a comprehensive framework for its thermal characterization. The outlined DSC and TGA protocols are standard methods for assessing the thermal properties of such compounds. The hypothetical data and proposed decomposition pathway serve as a predictive model for its behavior upon heating. It is anticipated that this compound exhibits a distinct melting point followed by a multi-stage decomposition at elevated temperatures, initiated by the cleavage of the hydrazide group. Experimental validation of these hypotheses is essential for a definitive understanding of its thermal stability and decomposition mechanism.

An In-depth Technical Guide to 3,5-Difluorobenzhydrazide (CAS 244022-63-7): Properties, Synthesis of Derivatives, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3,5-Difluorobenzhydrazide, identified by CAS number 244022-63-7, is a fluorinated aromatic hydrazide that serves as a versatile building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical properties and biological activity of its derivatives, making it a compound of interest for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the properties of 3,5-Difluorobenzhydrazide, a detailed experimental protocol for the synthesis of its derivatives, and a summary of their potential biological activities, with a focus on anticancer applications.

Core Properties of 3,5-Difluorobenzhydrazide

3,5-Difluorobenzhydrazide is a white to off-white crystalline solid. Its core chemical and physical properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 244022-63-7 | [1] |

| Chemical Name | 3,5-Difluorobenzhydrazide | [1] |

| Molecular Formula | C₇H₆F₂N₂O | [1] |

| Molecular Weight | 172.13 g/mol | [1] |

| Melting Point | 168-170 °C | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| SMILES | C1=C(C=C(C=C1F)F)C(=O)NN | [1] |

| InChI | InChI=1S/C7H6F2N2O/c8-5-1-4(7(12)11-10)2-6(9)3-5/h1-3H,10H2,(H,11,12) | [1] |

Synthesis of Biologically Active Derivatives

3,5-Difluorobenzhydrazide is a key intermediate in the synthesis of various heterocyclic compounds and Schiff bases, which have shown promising biological activities. A common synthetic route involves the condensation reaction of the hydrazide with various aldehydes to form hydrazone derivatives.

Experimental Protocol: Synthesis of Schiff Bases Derived from 3,5-Difluorobenzhydrazide

This protocol describes a general method for the synthesis of Schiff bases (hydrazones) from 3,5-Difluorobenzhydrazide and substituted aldehydes.

Materials:

-

3,5-Difluorobenzhydrazide

-

Substituted aldehyde (e.g., 3-methoxybenzaldehyde)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Reflux apparatus

-

Stirring hotplate

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3,5-Difluorobenzhydrazide in a minimal amount of absolute ethanol with gentle heating and stirring.

-

To this solution, add 1 equivalent of the substituted aldehyde.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure Schiff base derivative.

Characterization: The structure of the synthesized compounds can be confirmed using various spectroscopic techniques, including:

-

FT-IR: To identify the presence of characteristic functional groups, such as the C=N of the imine and the N-H of the amide.

-

¹H-NMR and ¹³C-NMR: To confirm the chemical structure and the arrangement of protons and carbons in the molecule.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Synthesis Workflow Diagram

Biological Activity and Potential Applications

Derivatives of 3,5-Difluorobenzhydrazide have been investigated for a range of biological activities, with a significant focus on their potential as anticancer and antimicrobial agents.

Anticancer Activity

Numerous studies have demonstrated the antiproliferative activity of benzohydrazide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific enzymes or signaling pathways crucial for cancer cell growth and survival.

One important target in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and is often overexpressed in tumors.[3] Benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR inhibitors.[3]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro antiproliferative activity of a representative benzohydrazide derivative (Compound H20 from a study) against several human cancer cell lines.[3]

| Cancer Cell Line | IC₅₀ (µM) |

| A549 (Lung Cancer) | 0.46 |

| MCF-7 (Breast Cancer) | 0.29 |

| HeLa (Cervical Cancer) | 0.15 |

| HepG2 (Liver Cancer) | 0.21 |

This compound also demonstrated potent inhibition of the EGFR kinase with an IC₅₀ value of 0.08 µM.[3]

Proposed Signaling Pathway Inhibition

The anticancer activity of these compounds is believed to be mediated through the inhibition of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes cell proliferation, survival, and metastasis. By inhibiting the kinase activity of EGFR, these benzohydrazide derivatives can block this signaling cascade.

Antimicrobial Activity

Schiff bases derived from various hydrazides have been widely reported to possess significant antimicrobial properties. While specific data for derivatives of 3,5-Difluorobenzhydrazide is an active area of research, the general class of compounds has shown activity against a range of bacteria and fungi. The mode of action is often related to the chelation of metal ions essential for microbial growth or the inhibition of key microbial enzymes.

Suppliers

3,5-Difluorobenzhydrazide is commercially available from a number of chemical suppliers. Researchers can source this compound from the following vendors, among others:

-

Angene Chemical

-

BLD Pharm

-

Matrix Scientific

-

MolCore

-

Oakwood Products, Inc.

-

TCI America

It is recommended to contact the suppliers directly for the most up-to-date pricing and availability information.

Conclusion

3,5-Difluorobenzhydrazide is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. Its derivatives, particularly Schiff bases and heterocyclic compounds, have demonstrated significant potential as anticancer and antimicrobial agents. The detailed synthetic protocols and understanding of their mechanism of action, such as the inhibition of the EGFR signaling pathway, provide a strong foundation for further research and development in the field of medicinal chemistry. The continued exploration of derivatives of 3,5-Difluorobenzhydrazide holds promise for the discovery of novel and effective therapeutic agents.

References

- 1. 3,5-Difluorobenzohydrazide | C7H6F2N2O | CID 2736924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]

- 3. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors | MDPI [mdpi.com]

Initial Mechanism of Action Studies for 3,5-Difluorobenzohydrazide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluorobenzohydrazide and its analogs represent a promising class of compounds in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The hydrazide moiety, a versatile pharmacophore, is a key structural feature in numerous biologically active compounds, contributing to a wide range of therapeutic effects, including antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the potential initial mechanisms of action for this compound analogs, drawing upon existing literature for structurally related compounds. It details relevant experimental protocols for their investigation and presents quantitative data for analogous compounds to guide future research and development in this area. While comprehensive studies on a series of this compound analogs are limited, this guide extrapolates from current knowledge of fluorinated and benzohydrazide compounds to propose likely biological targets and signaling pathways.

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound analogs are anticipated to exhibit significant antimicrobial and anticancer properties. The initial mechanism of action studies for these analogs would likely focus on enzyme inhibition and modulation of key cellular signaling pathways.

Antimicrobial Activity:

Hydrazone derivatives are well-documented for their broad-spectrum antimicrobial effects. Analogs of 2,5-difluorobenzoic acid and 4-fluorobenzoic acid have shown activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa[1][2]. The mechanism of action for antimicrobial hydrazones is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit enzymes crucial for microbial survival, such as dihydrofolate reductase (DHFR)[3].

Anticancer Activity:

Numerous hydrazone derivatives have demonstrated potent anticancer activity. Fluorinated isatins and their hydrazone derivatives, for example, have shown cytotoxic effects against various cancer cell lines[4]. The proposed anticancer mechanisms for hydrazone-based compounds are diverse and include:

-

Enzyme Inhibition: Inhibition of enzymes that are overactive in cancer cells is a common mechanism. For instance, some benzohydrazide derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) kinase, a key player in many cancers[5]. Additionally, 3,5-dihydroxybenzoyl-hydrazineylidene has been reported as a tyrosinase inhibitor[6].

-

Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis) in cancer cells. Some hydrazone derivatives have been shown to induce apoptosis through various cellular pathways[4][7].

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another hallmark of cancer. Certain hydrazone analogs have been found to cause cell cycle arrest, preventing the proliferation of cancer cells[8].

-

Modulation of Signaling Pathways: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Several nitrogen-containing heterocyclic compounds have been shown to inhibit this pathway, making it a plausible target for this compound analogs[9].

Quantitative Data for Analogous Compounds

Table 1: Antimicrobial Activity of Fluorinated Hydrazone Analogs

| Compound Class | Target Organism | Activity (MIC/ZOI) | Reference |

| 2,5-Difluorobenzoic acid hydrazones | P. aeruginosa | ZOI = 21 mm | [1] |

| 2,5-Difluorobenzoic acid hydrazones | E. coli, S. aureus, S. pyogenes | ZOI = 21-24 mm | [1] |

| 4-Fluorobenzoic acid hydrazide derivative | S. aureus | Equal activity to ceftriaxone | [2] |

MIC: Minimum Inhibitory Concentration; ZOI: Zone of Inhibition

Table 2: Anticancer Activity of Fluorinated Hydrazone Analogs

| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |

| Fluorinated Isatin Hydrazone | HuTu-80 | Moderate | [4] |

| 3,5-Diaryl Isoxazole Derivative (contains fluorine) | PC3 (Prostate) | Potent | [10] |

| Tetracaine Hydrazide-Hydrazone (contains fluorine) | Colo-205 (Colon) | 20.5 µM | [11] |

| Tetracaine Hydrazide-Hydrazone (contains fluorine) | HepG2 (Liver) | 20.8 µM | [11] |

IC50: Half-maximal Inhibitory Concentration

Table 3: Enzyme Inhibition by Hydrazide/Hydrazone Analogs

| Compound Class | Enzyme Target | Activity (IC50/Ki) | Reference |

| 3,5-Dihydroxybenzoyl-hydrazineylidene | Tyrosinase | IC50 = 55.39 µM | [6] |

| 3,5-Diaryl Pyrazole Derivative (contains fluorine) | EGFR, VEGFR2 | Docking suggests binding | [5] |

| 3,5-Dimethylisoxazole Derivative (contains fluorine) | BRD4 | IC50 = 0.55 µM | [8] |

Ki: Inhibition Constant

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the initial mechanism of action studies of this compound analogs.

Synthesis of this compound Analogs (Hydrazones)

This protocol describes a general two-step synthesis for preparing hydrazone derivatives from this compound.

Step 1: Synthesis of this compound

-

Materials: Methyl 3,5-difluorobenzoate, hydrazine hydrate, ethanol.

-

Procedure:

-

Dissolve methyl 3,5-difluorobenzoate in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting solid, this compound, can be purified by recrystallization.

-

Step 2: Synthesis of 3,5-Difluorobenzohydrazones

-

Materials: this compound, various aromatic or aliphatic aldehydes/ketones, ethanol, catalytic amount of glacial acetic acid.

-

Procedure:

-

Dissolve this compound in ethanol.

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for the required time (typically a few hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture to allow the hydrazone product to precipitate.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

Purify the product by recrystallization from a suitable solvent.

-

Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

-

In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs.

-

Materials: Synthesized this compound analogs, bacterial strains (e.g., S. aureus, E. coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, sterile DMSO.

-

Procedure:

-

Prepare a stock solution of each analog in DMSO.

-

Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

-

Dilute the bacterial suspension and add it to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

-

Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes the MTT assay to evaluate the cytotoxic effects of the analogs on cancer cell lines.

-

Materials: Synthesized this compound analogs, cancer cell lines (e.g., MCF-7, A549), complete cell culture medium, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

-

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare various concentrations of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Enzyme Inhibition Assay

This is a general protocol for a colorimetric enzyme inhibition assay, which can be adapted for specific enzymes like tyrosinase.

-

Materials: Synthesized this compound analogs, target enzyme, substrate for the enzyme, buffer solution, 96-well plates, spectrophotometer.

-

Procedure:

-